alpha-Thujone

概要

説明

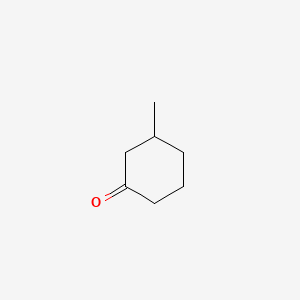

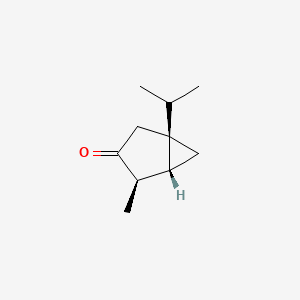

ツヨンはケトンであり、モノテルペンの一種で、自然界に2つのステレオ異性体として存在します:(−)-α-ツヨンおよび(+)-β-ツヨン . ツヨンは、主にヒノキ属の植物、例えば一般的な樹種であるヒノキなどに含まれています .

2. 製法

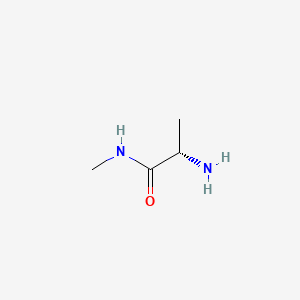

合成経路と反応条件: ツヨンは、様々な方法で合成することができます。一般的な合成経路の一つに、モノテルペンアルコールなどの適切な前駆体を酸性条件下で環化させる方法があります。 例えば、β-ツヨンを塩酸ヒドロキシルアミンと反応させると、結晶性のオキシムが得られます .

工業的生産方法: ツヨンの工業的生産は、一般的に、ヨモギ、サルビア、カノコソウ、ヒノキなど、高濃度のツヨンを含む植物から精油を抽出する方法で行われます . 精油は、その後、蒸留および精製プロセスにかけられて、ツヨンが分離されます。

3. 化学反応の分析

反応の種類: ツヨンは、酸化、還元、置換反応など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: ツヨンは、酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。

還元: ツヨンの還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いて行うことができます。

主な生成物:

酸化: ツヨンの酸化は、一般的にツヨンオキシドを生成します。

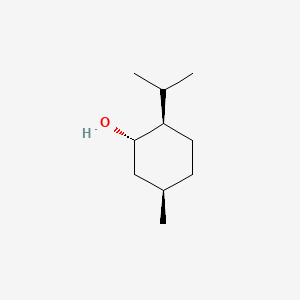

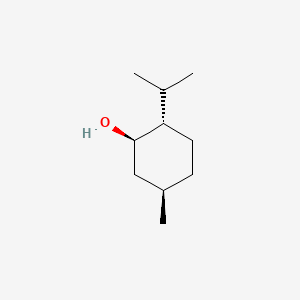

還元: ツヨンの還元により、ツヨールが生成されます。

4. 科学研究における用途

ツヨンは、科学研究において様々な用途があります:

化学: ツヨンは、様々な有機化合物の合成の出発物質として用いられます。

生物学: ツヨンは、特にγ-アミノ酪酸(GABA)受容体との相互作用における、中枢神経系への影響について研究されています.

準備方法

Synthetic Routes and Reaction Conditions: Thujone can be synthesized through various methods. One common synthetic route involves the cyclization of a suitable precursor, such as a monoterpene alcohol, under acidic conditions. For example, the reaction of β-thujone with hydroxylamine hydrochloride affords the crystalline oxime .

Industrial Production Methods: Industrial production of thujone typically involves the extraction of essential oils from plants that contain high concentrations of thujone, such as Artemisia absinthium, Salvia officinalis, Tanacetum vulgare, and Thuja occidentalis . The essential oils are then subjected to distillation and purification processes to isolate thujone.

化学反応の分析

Types of Reactions: Thujone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Thujone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of thujone can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Thujone can undergo substitution reactions with nucleophiles, such as hydroxylamine, to form oximes.

Major Products Formed:

Oxidation: Oxidation of thujone typically yields thujone oxide.

Reduction: Reduction of thujone results in the formation of thujol.

Substitution: Substitution reactions can produce various derivatives, such as thujone oxime.

科学的研究の応用

Thujone has a wide range of scientific research applications:

Chemistry: Thujone is used as a starting material for the synthesis of various organic compounds.

Medicine: Thujone has been investigated for its potential antinociceptive properties, making it a potential agent for pain relief.

作用機序

ツヨンは、主にγ-アミノ酪酸(GABA)拮抗薬として作用することで、その効果を発揮します . ツヨンは、脳内のGABA受容体に結合し、GABAの作用を阻害することで、ニューロンがより簡単に発火するようにします。 これは、高用量では筋肉の痙攣や痙攣を引き起こす可能性があります . ツヨンはまた、5-ヒドロキシトリプタミン(5-HT)受容体とも相互作用し、その精神活性作用にさらに影響を与えます .

類似化合物との比較

ツヨンは、メントンやプレゴンなどの他のモノテルペンケトンに似ています。 ツヨンは、GABA受容体との強い相互作用とその独特の精神活性作用においてユニークです .

類似化合物:

メントン: ペパーミントオイルに含まれるメントンは、構造が似ていますが、ツヨンと同じレベルの神経毒性を示しません。

プレゴン: ペニーロイヤルオイルに含まれるプレゴンは、化学的性質が似ていますが、生物学的効果が異なる別のモノテルペンケトンです。

ツヨンは、その独特の化学反応性と生物活性により、様々な研究分野において重要な化合物となっています。

特性

IUPAC Name |

(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNOWBWPHYOEA-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@]2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026148 | |

| Record name | alpha-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

546-80-5, 59573-80-7 | |

| Record name | Thujone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059573807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-THUJONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0SQ9G0DU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol](/img/structure/B7771106.png)